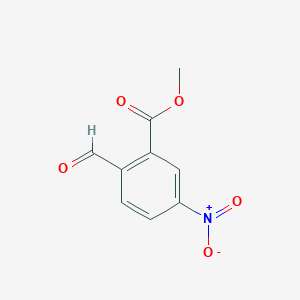

Methyl 2-formyl-5-nitrobenzoate

Description

Significance and Research Context of Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a broad class of chemical compounds that serve as crucial intermediates and precursors across various scientific disciplines. Their utility stems from the reactivity of the benzene (B151609) ring, which can undergo electrophilic substitution, and the ester functional group, which can be modified through reactions like hydrolysis and transesterification. researchgate.net

In the realm of materials science and commercial products, simple benzoate esters like methyl benzoate are utilized for their pleasant aromas, finding use in fragrances and flavoring agents. chemicalbook.com More complex derivatives are fundamental building blocks for the synthesis of a wide array of organic molecules, including dyes, agrochemicals, and, most notably, pharmaceuticals. researchgate.net For instance, certain benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. chemicalbook.com

In medicinal chemistry, the benzoate scaffold is a common feature in many drug molecules. The substituents on the benzene ring can be tailored to modulate the compound's biological activity, solubility, and metabolic stability. The development of efficient synthetic methods, including the use of solid acid catalysts for esterification, continues to be an active area of research to facilitate the production of these valuable compounds. chemicalbook.com

Overview of the Methyl 2-formyl-5-nitrobenzoate Scaffold in Organic Synthesis

This compound (CAS Number: 142314-69-0) is commercially available as a building block for research and development. bldpharm.com Its scaffold contains three key functional groups that can participate in a variety of chemical transformations:

The Aldehyde (Formyl) Group: This group is highly reactive and can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation or reduction.

The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.

The Nitro Group: This group can be reduced to an amine, which is a common strategy for introducing a nitrogen-containing functional group, often a key step in the synthesis of heterocyclic compounds.

The non-nitrated analog, methyl 2-formylbenzoate (B1231588), is a well-documented precursor in the synthesis of compounds with a range of pharmacological properties, including antihypertensive and anticancer activities. researchgate.net The strategic placement of the formyl and ester groups in an ortho relationship in this compound allows for potential tandem or cyclization reactions to construct complex molecular architectures, particularly fused heterocyclic systems. While specific, published synthetic applications starting from this compound are not widely documented in available literature, its structural motifs are present in more complex molecules, suggesting its role as an intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 142314-69-0 |

| Molecular Formula | C₉H₇NO₅ |

| Molecular Weight | 209.16 g/mol |

This data is compiled from chemical supplier information. bldpharm.com

Positional Isomerism and Structural Diversity within Nitroformylbenzoate Esters

The specific placement of the formyl and nitro groups on the methyl benzoate ring has a profound impact on the chemical properties and synthetic utility of the resulting isomer. The diverse reactivity of these isomers makes them valuable and distinct intermediates in medicinal chemistry and organic synthesis.

One notable isomer is methyl 5-formyl-2-nitrobenzoate (CAS Number: 133719-04-7). This compound has been identified as a useful research chemical for the preparation of azolecarboxamide compounds, which act as antagonists of neurotrophic factor receptors (TrkA). google.com The synthesis of this isomer can be achieved through the oxidation of methyl 5-(hydroxymethyl)-2-nitrobenzoate using reagents like pyridinium (B92312) chlorochromate. bldpharm.com

Another key isomer, methyl 2-(bromomethyl)-3-nitrobenzoate , is a critical intermediate in the synthesis of Lenalidomide, a widely used immunomodulatory drug. In this synthesis, the bromomethyl group reacts with α-aminoglutarimide hydrochloride to form the isoindolinone core of the final drug molecule. pubcompare.ai

The structural differences between these isomers are not trivial. For example, in this compound, the aldehyde is positioned ortho to the ester, making it suitable for intramolecular cyclization reactions to form six-membered rings. In contrast, in methyl 5-formyl-2-nitrobenzoate, the aldehyde and ester groups are in a meta relationship, which would favor different types of synthetic transformations. The different electronic environments created by the placement of the powerful nitro-group also alter the reactivity of the aldehyde and the susceptibility of the ester to hydrolysis.

Other related isomers and derivatives that are used as building blocks include:

5-Formyl-2-nitrobenzoic acid: The carboxylic acid analog of the methyl ester. orgsyn.org

Methyl 2-hydroxy-5-nitrobenzoate: Where a hydroxyl group replaces the formyl group, offering different synthetic possibilities through its nucleophilic character.

Methyl m-nitrobenzoate: A precursor that can be synthesized by the nitration of methyl benzoate.

This structural diversity allows chemists to select the specific isomer that provides the optimal arrangement of functional groups for a desired synthetic route, highlighting the importance of positional isomerism in the design and synthesis of complex target molecules.

Table 2: Comparison of Selected Nitrobenzoate Isomers and Derivatives

| Compound Name | CAS Number | Key Structural Features | Noted Application/Use |

| This compound | 142314-69-0 | Ortho-formyl and ester groups | Organic Synthesis Building Block bldpharm.com |

| Methyl 5-formyl-2-nitrobenzoate | 133719-04-7 | Meta-formyl and ester groups | Precursor to TrkA receptor antagonists google.com |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Not explicitly found | Ortho-bromomethyl and ester groups | Intermediate for Lenalidomide synthesis pubcompare.ai |

| 5-Formyl-2-nitrobenzoic acid | 1289007-91-5 | Carboxylic acid instead of ester | Organic Synthesis Building Block orgsyn.org |

| Methyl 2-hydroxy-5-nitrobenzoate | 6307-83-1 | Ortho-hydroxyl and ester groups | Synthesis of complex aromatic compounds |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABNAAJVWBNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599925 | |

| Record name | Methyl 2-formyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142314-69-0 | |

| Record name | Methyl 2-formyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Formyl 5 Nitrobenzoate

Reactivity Profiles of the Formyl Group (–CHO)

The formyl group is a primary site for a variety of chemical transformations. Its reactivity is significantly enhanced by the presence of the electron-withdrawing nitro and methyl ester groups, which increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The aldehyde functionality of methyl 2-formyl-5-nitrobenzoate can be readily oxidized to a carboxylic acid, yielding 5-nitro-2-(methoxycarbonyl)benzoic acid. This transformation is a common and high-yielding reaction for aromatic aldehydes. A variety of oxidizing agents can accomplish this, ranging from mild to strong. The choice of oxidant can be influenced by the presence of other functional groups, although the ester and nitro groups are generally stable under many oxidative conditions.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Basic, then acidic workup | 2-Carboxy-5-nitrobenzoic acid |

| Chromic acid (H₂CrO₄) (Jones reagent) | Acetone, 0°C to room temp. | 2-Carboxy-5-nitrobenzoic acid |

| Silver(I) oxide (Ag₂O) (Tollens' reagent) | Ammoniacal solution | 2-Carboxy-5-nitrobenzoic acid |

| Hydrogen peroxide (H₂O₂) | Basic conditions | 2-Carboxy-5-nitrobenzoic acid |

This table presents common oxidation reactions for aromatic aldehydes, which are expected to be applicable to this compound.

The oxidation product, 2-formyl-5-nitrobenzoic acid, is a known compound, indicating the feasibility of this reaction pathway. nih.gov

The electrophilic carbonyl carbon of the formyl group is a prime target for nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated or undergo further reaction.

Nucleophilic Addition Reactions:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt like KCN followed by acidification) yields a cyanohydrin.

Acetal Formation: In the presence of an alcohol and an acid catalyst, hemiacetals and subsequently acetals are formed. This reaction is often used to protect the aldehyde group during other transformations.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) leads to the formation of secondary alcohols after an aqueous workup.

Condensation Reactions:

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base (like piperidine (B6355638) or pyridine) to form a new carbon-carbon double bond.

Reductive Amination: The aldehyde can react with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, respectively. Subsequent reduction of the C=N bond, often in the same reaction vessel, produces an amine.

| Reagent/Reaction Type | Nucleophile | Product Type |

| HCN/NaCN | ⁻CN | Cyanohydrin |

| R'OH, H⁺ | R'OH | Acetal |

| R'MgX or R'Li | R'⁻ | Secondary alcohol |

| Ph₃P=CHR' (Wittig Reagent) | Ph₃P=CHR' | Alkene |

| CH₂(COOR')₂, base | ⁻CH(COOR')₂ | α,β-Unsaturated ester |

This table summarizes expected nucleophilic addition and condensation reactions at the formyl group.

Reactivity of the Nitro Functionality (–NO₂)

The nitro group is a strong electron-withdrawing group that profoundly influences the molecule's reactivity, both at the nitro group itself and on the aromatic ring.

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding amino group. This transformation is crucial in synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The reduction of this compound would yield methyl 5-amino-2-formylbenzoate. A variety of methods can be employed for this reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. It is often preferred due to its clean nature and high yields.

Metal/Acid Reductions: A classic method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be effective for the reduction of nitro groups, sometimes under milder conditions that might be more compatible with other functional groups. sciencemadness.org

| Reducing System | Typical Conditions | Product |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), RT, 1-4 atm | Methyl 5-amino-2-formylbenzoate |

| Fe, HCl | Heat | Methyl 5-amino-2-formylbenzoate |

| Sn, HCl | Heat | Methyl 5-amino-2-formylbenzoate |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Methyl 5-amino-2-formylbenzoate |

This table outlines common methods for the reduction of aromatic nitro groups to amines. masterorganicchemistry.comsciencemadness.org

The substituents on the benzene (B151609) ring dictate its susceptibility to further substitution.

Electrophilic Aromatic Substitution (EAS): All three substituents—formyl, nitro, and ester—are electron-withdrawing and act as deactivating groups. They pull electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. All three are also meta-directors. The combined effect of these groups strongly deactivates the ring, making further electrophilic substitution very difficult to achieve. Any substitution would be predicted to occur at the C4 or C6 positions, which are meta to the existing groups.

Nucleophilic Aromatic Substitution (NAS): The presence of the potent electron-withdrawing nitro group, along with the formyl and ester groups, activates the aromatic ring towards nucleophilic attack. This is particularly true for positions ortho and para to the nitro group. In this compound, the C2 and C4 positions are ortho and para to the nitro group, respectively. However, these positions are already substituted. A potential, though less favored, site for NAS would be the displacement of a different leaving group if one were present at an activated position.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form a different ester.

Ester Hydrolysis: The hydrolysis of the methyl ester to 2-formyl-5-nitrobenzoic acid can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The rate of hydrolysis of methyl benzoates is known to be accelerated by the presence of electron-withdrawing groups on the aromatic ring. oieau.fr Therefore, the nitro group at the C5 position is expected to significantly increase the rate of saponification compared to unsubstituted methyl benzoate (B1203000). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) ion.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol and an acid catalyst would lead to the formation of ethyl 2-formyl-5-nitrobenzoate.

| Reaction | Reagents | Conditions | Product |

| Base-Catalyzed Hydrolysis | NaOH or KOH (aq) | Heat | Sodium 2-formyl-5-nitrobenzoate |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Heat (Reversible) | 2-Formyl-5-nitrobenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Heat | R'-2-formyl-5-nitrobenzoate |

This table details the conditions for the hydrolysis and transesterification of the methyl ester group.

Catalytic Applications and Transformations

Based on a review of scientific literature, there is no specific information available detailing the application or role of this compound as a phase transfer catalyst in organic reactions. It is important to note that a positional isomer, Methyl 3-formyl-2-nitrobenzoate, has been identified as a phase transfer catalyst, but this function has not been attributed to the 2-formyl-5-nitro isomer.

Applications of Methyl 2 Formyl 5 Nitrobenzoate in Advanced Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

The strategic placement of the formyl, nitro, and methyl ester groups on the aromatic ring makes methyl 2-formyl-5-nitrobenzoate a valuable precursor in the synthesis of complex organic molecules. researchgate.net The formyl group can readily participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing group, can direct nucleophilic aromatic substitution reactions and can also be reduced to an amino group, which opens up a plethora of further synthetic transformations. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification reactions. This multi-functionality allows for the sequential and controlled introduction of various structural motifs, leading to the assembly of elaborate molecular frameworks.

Nitro compounds, in general, are considered indispensable building blocks for the concise synthesis of pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.org The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds, coupled with the ease of transforming the nitro group into other functional groups, makes them ideal reagents for organic chemists. frontiersin.org

Intermediate in Pharmaceutical Development

The utility of this compound is particularly prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents. nbinno.com

Precursors for Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Niraparib)

One of the most significant applications of this compound is its role as a crucial intermediate in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. nbinno.comchemicalbook.com PARP inhibitors are a class of anticancer drugs that have shown remarkable efficacy, particularly in the treatment of cancers with mutations in the BRCA1 and BRCA2 genes. nbinno.comnih.gov

Methyl 3-formyl-2-nitrobenzoate, a closely related isomer, is a key reagent in the synthesis of Niraparib, a potent oral PARP inhibitor. nbinno.comchemicalbook.com The synthesis of Niraparib involves the reaction of the S-isomer of 3-(4-aminophenyl)piperidine-1-carboxylate with methyl 3-formyl-2-nitrobenzoate to form an imine. googleapis.com This highlights the importance of formyl-nitrobenzoate derivatives in the construction of the core structure of these life-saving drugs. The general synthetic utility of this compound and its isomers in preparing PARP inhibitors underscores their value in medicinal chemistry. nih.gov

| PARP Inhibitor | Precursor | Significance |

| Niraparib | Methyl 3-formyl-2-nitrobenzoate | A novel oral PARP inhibitor effective in BRCA-1 and -2 mutant tumors. nbinno.comchemicalbook.com |

Intermediates for Peroxisome Proliferator-Activated Receptor (PPAR) Activators

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid metabolism and glucose homeostasis. nih.gov As such, they are important therapeutic targets for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. nih.gov While direct synthesis of PPAR activators using this compound is not extensively documented in the provided search results, the structural motifs present in this compound are relevant to the synthesis of various heterocyclic systems that can act as scaffolds for PPAR modulators. The development of dual PPAR alpha/gamma agonists, such as Muraglitazar, involves complex substituted glycine (B1666218) and oxazole (B20620) derivatives, showcasing the intricate molecular architectures required for this class of drugs. nih.gov

Components in Cholinesterase Inhibitor Synthesis

Cholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease, glaucoma, and myasthenia gravis. trdizin.gov.trresearchgate.netdergipark.org.tr Research has shown that certain benzoate (B1203000) derivatives possess cholinesterase inhibitory activity. For instance, (5-formylfuran-2-yl) methyl 4-nitrobenzoate (B1230335) has been synthesized and evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). trdizin.gov.trresearchgate.netdergipark.org.tr This compound demonstrated inhibitory activity against both enzymes at micromolar concentrations. trdizin.gov.trresearchgate.netdergipark.org.tr While this specific example does not use this compound directly, it illustrates the potential of nitrobenzoate esters as a structural component in the design of new cholinesterase inhibitors.

| Compound | Target Enzyme | IC50 Value |

| (5-formylfuran-2-yl) methyl 4-nitro benzoate | Acetylcholinesterase (AChE) | 3.25 μM trdizin.gov.trresearchgate.net |

| (5-formylfuran-2-yl) methyl 4-nitro benzoate | Butyrylcholinesterase (BuChE) | 8.45 μM trdizin.gov.trresearchgate.net |

Contribution to Other Therapeutically Relevant Scaffolds

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic scaffolds that are of interest in drug discovery. For example, it is used in the preparation of azolecarboxamide compounds which act as antagonists of neurotrophic factor receptors (TrkA). chemicalbook.comchemicalbook.com The ability to construct complex heterocyclic systems from this relatively simple starting material highlights its importance in generating novel molecular entities with potential therapeutic applications.

Use in the Production of Agrochemicals (e.g., Pesticides, Herbicides)

Beyond pharmaceuticals, this compound and its isomers also find application in the agrochemical industry. nbinno.comchemicalbook.com For instance, methyl 3-formyl-2-nitrobenzoate is used as a phase transfer catalyst in the synthesis of chlorinated hydrocarbons. chemicalbook.com While the direct application of this compound in the synthesis of specific pesticides or herbicides is not detailed in the provided search results, the chemical functionalities present in the molecule are common in agrochemical compounds. The nitroaromatic moiety, for example, is a well-known toxophore in many pesticides. The ability to use this compound to build more complex structures suggests its potential as an intermediate in the development of new and effective crop protection agents.

Application in Material Science for Specialty Polymers and Resins

While primarily recognized for its role in pharmaceutical synthesis, the reactivity of this compound and its isomers lends itself to applications in material science, particularly as a catalyst or precursor in the synthesis of specialized polymers and industrial compounds. For instance, the related isomer Methyl 3-formyl-2-nitrobenzoate is utilized as a phase transfer catalyst. nbinno.comchemicalbook.com This catalytic activity is crucial for reactions involving immiscible phases, a common scenario in polymerization processes.

One notable application is in the production of polychlorinated biphenyls (PCBs), where it acts as a catalyst. nbinno.comchemicalbook.com Although the use of PCBs is now heavily restricted due to environmental concerns, the chemistry involved highlights the compound's ability to facilitate complex reactions in the synthesis of chlorinated hydrocarbons from inorganic chlorides. nbinno.comchemicalbook.com The reactivity of its functional groups allows it to be incorporated into polymer backbones or to act as a cross-linking agent, potentially modifying the mechanical, thermal, or optical properties of the resulting resins.

Table 1: Research Findings on Related Isomer in Material Science

| Compound | Application Area | Role | Reference |

|---|---|---|---|

| Methyl 3-formyl-2-nitrobenzoate | Polymer Synthesis | Catalyst for Polychlorinated Biphenyls | nbinno.comchemicalbook.com |

Utilization in the Synthesis of Dyes, Pigments, and Industrial Chemicals

The aromatic and reactive nature of this compound makes it a key precursor in the synthesis of a range of specialty chemicals, including dyes and pigments. The presence of the nitro group, a powerful chromophore, and the reactive aldehyde group allows for the construction of complex conjugated systems that are characteristic of organic colorants. The isomer Methyl 3-formyl-2-nitrobenzoate is noted as a critical precursor for manufacturing specialty dyes. nbinno.com

The general principle involves using the aldehyde functionality for condensation reactions to build larger molecular structures, while the nitro group can be chemically modified (e.g., reduced to an amine) to tune the final color and properties of the dye. This versatility allows for the creation of custom colorants for various industrial applications.

Beyond dyes, the compound serves as an intermediate in the production of other industrial chemicals. Its utility in synthesizing chlorinated hydrocarbons is a key example. chemicalbook.com The high reactivity endowed by the nitro group positioning makes it an ideal starting material for custom chemical synthesis. nbinno.com

Table 2: Industrial Applications and Synthesis

| Product Class | Role of this compound (or its isomer) | Key Functional Groups Involved | Reference |

|---|---|---|---|

| Specialty Dyes | Precursor | Nitro Group, Aldehyde Group | nbinno.com |

| Chlorinated Hydrocarbons | Catalyst/Precursor | Nitro Group | chemicalbook.com |

Facilitating the Development of Compound Libraries and Analogues

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a compound library, in a short amount of time. umb.edu These libraries are then screened for desired properties, a process heavily used in drug discovery and materials science. umb.edu

This compound is an excellent scaffold for building such libraries due to its distinct reactive sites. Each functional group—the aldehyde, the nitro group, and the ester—can undergo a wide variety of chemical transformations independently, allowing for the systematic generation of diverse analogues.

For example, the aldehyde group can react with amines to form imines or be used in Wittig-type reactions to create alkenes. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide. This trifunctional reactivity allows chemists to explore a vast chemical space starting from a single, readily available precursor. The compound is considered a useful research chemical for preparing diverse azolecarboxamide compounds, which are analogues developed as antagonists for neurotrophic factor receptors. chemicalbook.com

Table 3: Reactive Sites and Potential Transformations for Analogue Synthesis

| Functional Group | Potential Reactions | Resulting Structure |

|---|---|---|

| Aldehyde (-CHO) | Reductive Amination, Wittig Reaction, Aldol Condensation | Amines, Alkenes, β-hydroxy carbonyls |

| Nitro (-NO₂) | Reduction, Nucleophilic Aromatic Substitution | Anilines, Substituted benzenes |

This systematic modification is crucial for structure-activity relationship (SAR) studies, where researchers identify the key molecular features responsible for a desired biological or material property.

Computational and Theoretical Investigations on Methyl 2 Formyl 5 Nitrobenzoate

Molecular Modeling and Docking Simulations

In silico Molecular Docking Studies with Biological Targets

As of the latest available data, specific in silico molecular docking studies for Methyl 2-formyl-5-nitrobenzoate against defined biological targets are not extensively documented in publicly accessible scientific literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule, like this compound, with the active site of a protein. nih.gov

While direct docking studies on this compound are not available, the broader class of nitrobenzoate derivatives has been a subject of interest in medicinal chemistry. For instance, various substituted nitroaromatic compounds have been investigated for their potential as therapeutic agents. These investigations often involve docking simulations to understand their mechanism of action at a molecular level.

To illustrate the type of data generated from such studies, a hypothetical table of molecular docking results is presented below. This table is based on typical outcomes from docking studies of similar small molecules against various protein targets and is for illustrative purposes only.

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Mode of Inhibition |

|---|---|---|---|---|

| Hypothetical Kinase 1 | XXXX | -8.5 | LYS78, GLU95, LEU150 | Competitive |

| Hypothetical Protease 2 | YYYY | -7.9 | ASP30, ILE50, GLY102 | Non-competitive |

| Hypothetical Receptor 3 | ZZZZ | -9.1 | TYR22, SER45, PHE88 | Allosteric |

Conformational Diversity and Energetic Profiles

The conformational landscape of a molecule is crucial for its biological activity as it determines the three-dimensional shape that interacts with a biological target. For this compound, the primary sources of conformational flexibility are the rotation around the C(ar)-C(formyl) and C(ar)-C(ester) bonds.

While specific experimental or high-level theoretical studies on the conformational analysis of this compound are scarce, insights can be drawn from studies on structurally related molecules like methyl 3-nitrobenzoate. researchgate.net Theoretical studies on methyl 3-nitrobenzoate have shown that the molecule exists as a mixture of different rotational isomers (rotamers). researchgate.net The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

For this compound, the presence of the formyl group ortho to the methyl ester group introduces a significant steric hindrance, which would be expected to influence the preferred conformations. The rotational barrier around the C(ar)-C(ester) bond would likely be higher compared to a less substituted benzoate (B1203000).

The energetic profile of these conformational changes can be mapped using computational chemistry methods. A potential energy surface scan for the rotation of the formyl and ester groups would reveal the low-energy conformations and the transition states connecting them. A hypothetical representation of the relative energies of different conformers is provided in the table below.

| Conformer | Dihedral Angle (Formyl C-C-C=O) | Dihedral Angle (Ester C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| A | 0° | 0° | 5.2 | ~1 |

| B | 0° | 180° | 0.0 | 75 |

| C | 180° | 0° | 1.5 | 20 |

| D | 180° | 180° | 3.8 | 4 |

It is important to note that the actual conformational preferences and energetic barriers would need to be determined through dedicated computational studies, such as those employing Density Functional Theory (DFT) or other high-level ab initio methods. Such studies would provide a more accurate picture of the conformational dynamics of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to methyl 2-formyl-5-nitrobenzoate and its analogs often rely on classical multi-step procedures. chemicalbook.com A common approach involves the oxidation of a corresponding hydroxymethyl or methyl group to an aldehyde. For instance, methyl 5-formyl-2-nitrobenzoate can be synthesized from methyl 5-(hydroxymethyl)-2-nitrobenzoate using pyridinium (B92312) chlorochromate (PCC) on aluminum oxide. chemicalbook.com While effective, these methods often involve stoichiometric amounts of heavy-metal-based oxidants and chlorinated solvents, which pose environmental and safety concerns. nih.gov

Future research is trending towards the development of more sustainable and efficient synthetic protocols. Key areas of exploration include:

Green Chemistry Approaches: The development of environmentally benign nitration and oxidation reactions is a significant area of interest. numberanalytics.commjcce.org.mkfao.org This includes the use of solid acid catalysts, such as zeolite-supported reagents, and alternative nitrating agents to minimize the use of hazardous mixed acids. mjcce.org.mkmdpi.com Photochemical nitration methods are also being explored as a greener alternative. mjcce.org.mkfao.org

Catalytic and Additive-Free Reactions: There is a growing emphasis on developing catalytic methods that avoid the use of stoichiometric and often toxic reagents. For example, Fe-Zeolite has been shown to be an effective heterogeneous catalyst for the conversion of nitromethylene groups to aldehydes under additive-free conditions, which could be adapted for the synthesis of formyl benzoates. sci-hub.se

Mechanochemistry: Ball milling and other mechanochemical techniques are emerging as powerful tools in green synthesis. rsc.org These solvent-free or liquid-assisted grinding (LAG) methods can lead to shorter reaction times, reduced solvent waste, and sometimes, different reactivity compared to solution-phase synthesis. rsc.org Exploring the mechanochemical synthesis of this compound could offer a more sustainable industrial-scale production method.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and control over reaction parameters. sci-hub.se Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing risks associated with exothermic nitration reactions.

Table 1: Comparison of Synthetic Methodologies for Formyl Nitrobenzoates

| Methodology | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Oxidation | PCC, Al2O3, CH2Cl2 | High yield (94%) chemicalbook.com | Use of chromium reagent, chlorinated solvent |

| Patent Method (analog) | Urotropine, methanesulfonic acid | High yield (94%), industrial scale google.com | Strong acid, high temperature |

| Future: Green Catalysis | Solid acids, Fe-Zeolite mdpi.comsci-hub.se | Recyclable catalyst, milder conditions | Catalyst development and optimization needed |

| Future: Mechanochemistry | Ball-milling, LAG rsc.org | Reduced solvent use, energy efficient | Scalability can be a challenge |

| Future: Flow Chemistry | Continuous reactors sci-hub.se | Enhanced safety, scalability, control | Requires specialized equipment |

Discovery of Undiscovered Reactivity Pathways and Mechanistic Insights

The bifunctional nature of this compound, with its electrophilic aldehyde and nitro groups, offers a rich landscape for exploring novel reactivity. While it is a known precursor for heterocyclic compounds, many potential reaction pathways remain unexplored.

Future research will likely focus on:

Intramolecular Cyclizations: The ortho positioning of the formyl and ester groups could be exploited in novel intramolecular reactions. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, could lead to the formation of various heterocyclic cores.

Multicomponent Reactions (MCRs): This compound is an ideal candidate for MCRs, which allow for the rapid construction of complex molecules in a single step. A review on the related methyl 2-formylbenzoate (B1231588) highlights its successful use in Ugi-type MCRs to generate diverse and biologically relevant scaffolds. researchgate.net Applying similar strategies to the nitro-substituted analog could yield novel compound libraries for biological screening.

Tandem Reactions: Designing one-pot tandem reactions that utilize both the aldehyde and nitro functionalities can streamline synthetic processes. liberty.edu For instance, a reaction could be initiated at the aldehyde group, with a subsequent step involving the nitro group, or vice versa, without the need for isolating intermediates.

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. researchgate.net Detailed kinetic and spectroscopic studies, combined with computational modeling, can provide valuable insights into the transition states and intermediates involved in reactions of this compound. The study of related nitrobenzaldehydes has shown that the nitro group can be twisted out of the plane of the benzene (B151609) ring, which can affect its reactivity. researchgate.net

Expansion of Applications in Target-Oriented Synthesis and Drug Discovery

Nitroaromatic compounds are important building blocks in medicinal chemistry, and their derivatives have shown a wide range of biological activities. nih.govnih.govfrontiersin.org The structural motifs present in this compound make it a valuable starting material for the synthesis of pharmaceutically relevant molecules.

Emerging trends in this area include:

Scaffold for Bioactive Molecules: The core structure of this compound can be elaborated to synthesize a variety of heterocyclic compounds with potential therapeutic applications. Related nitrobenzoates have been investigated for their antimicrobial and antitubercular activities. nih.govresearchgate.net

Intermediate in Drug Synthesis: A significant application of related nitrobenzoate derivatives is as key intermediates in the synthesis of approved drugs. For example, a related compound, methyl 2-methyl-3-nitrobenzoate, is an intermediate in the synthesis of the anticancer drug Lenalidomide. innospk.com Further exploration of this compound in the synthesis of other targeted therapies is a promising avenue of research.

Pro-drug and Caged Compounds: The nitroaromatic group can act as a "caged" functional group, which can be selectively reduced under specific biological conditions (e.g., in hypoxic tumor environments) to release an active drug. researchgate.net The aldehyde functionality provides a handle for attaching various molecular fragments. This dual functionality could be exploited in the design of novel pro-drug strategies.

Table 2: Potential Applications in Medicinal Chemistry

| Application Area | Rationale | Example (Related Compounds) |

|---|---|---|

| Anticancer Agents | Intermediate for approved drugs; scaffold for novel compounds. | Lenalidomide synthesis intermediate. innospk.com |

| Antimicrobial Agents | Nitroaromatics show activity against various pathogens. nih.gov | 4-nitrobenzoic acid used to identify M. tuberculosis. nih.gov |

| Pro-drug Design | Nitro group can be a trigger for drug release. researchgate.net | Caged compounds for targeted drug delivery. |

| Heterocyclic Synthesis | Versatile building block for diverse scaffolds. researchgate.netfrontiersin.org | Synthesis of quinoline-based tetracycles. researchgate.net |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding experimental work. rsc.orgnih.govarxiv.orgnih.gov

For this compound, future research will increasingly integrate:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. rsc.orgnih.govdtu.dkscirp.org Such studies can elucidate the influence of the electron-withdrawing nitro and formyl groups on the reactivity of the aromatic ring and the ester functionality. DFT can also be used to model reaction pathways and calculate activation barriers, providing mechanistic insights into its transformations. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. nih.govnih.govosti.gov By generating a library of derivatives of this compound and testing their biological effects, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thus accelerating the drug discovery process. nih.govaimspress.com

Reaction Prediction and Network Analysis: Advanced computational tools can now predict feasible reaction pathways and construct complex reaction networks. rsc.orgnih.govarxiv.orgnih.gov Applying these methods to this compound could help uncover novel and unexpected reactivity, suggesting new synthetic applications that might not be obvious from classical chemical intuition.

Table 3: Computational Approaches and Their Potential Impact

| Computational Method | Application for this compound | Potential Impact |

|---|---|---|

| DFT | Elucidation of electronic structure, reaction mechanisms, and transition states. rsc.orgnih.gov | Rational design of reactions, understanding reactivity. |

| QSAR | Correlation of structural features with biological activity or toxicity. nih.govnih.gov | Prioritization of synthetic targets for drug discovery. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. scirp.org | Early-stage filtering of drug candidates to reduce late-stage failures. |

| Reaction Network Analysis | Automated discovery of potential reaction pathways and products. rsc.orgarxiv.org | Uncovering novel and unexpected chemical transformations. |

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-formyl-5-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves esterification of 2-formyl-5-nitrobenzoic acid using methanol and a chlorinating agent (e.g., thionyl chloride) under reflux. For example, describes a similar protocol for synthesizing 2-chloro-4-fluoro-5-nitrobenzoyl chloride, where thionyl chloride and benzene are used as solvents, with dimethylformamide (DMF) as a catalyst . Key parameters include:

- Temperature control : Maintain reflux conditions (typically 70–80°C) to drive the reaction.

- Catalyst selection : DMF (0.5–1% v/v) accelerates acyl chloride formation.

- Work-up : Distill off solvents under reduced pressure to isolate the crude product.

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity using melting point analysis or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- 1H NMR : Use deuterated DMSO at 400 MHz to resolve the formyl proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~8.0–8.5 ppm). The methyl ester group typically appears at δ ~3.8–4.0 ppm .

- IR : Confirm ester (C=O stretch ~1720 cm⁻¹), formyl (C=O stretch ~1680–1700 cm⁻¹), and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode should show [M+H]+ at m/z 210 (calculated for C₉H₇NO₅). Compare with NIST reference data for nitrobenzoate derivatives .

Q. What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation of aerosols .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and intermolecular interactions. highlights SHELX’s robustness for small-molecule refinement, particularly for resolving electron density maps of nitro and carbonyl groups .

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture.

- Data Collection : Employ a high-resolution diffractometer (Cu-Kα radiation, λ = 1.5418 Å).

- Validation : Check R-factor convergence (<5%) and compare with Cambridge Structural Database (CSD) entries for related nitrobenzoates.

Q. How does the nitro group influence the electronic properties and reactivity of this compound?

Methodological Answer: The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution at the para position relative to itself. Computational studies (DFT/B3LYP) using PubChem data () can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies mitigate degradation of this compound under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. suggests storage at 2–8°C to minimize thermal decomposition .

- Photostability : Expose samples to UV light (254 nm) and analyze degradation products via GC-MS. Use amber glassware for light-sensitive reactions.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prolong shelf life in solution .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., esterification vs. Friedel-Crafts acylation) and compare physical properties.

- Interlab Validation : Share samples with collaborators for independent NMR/IR analysis. Cross-reference with NIST Chemistry WebBook entries for nitrobenzoates .

- Crystallographic Confirmation : Resolve ambiguities in substituent positioning via SCXRD, as conflicting data may arise from polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.